molecular formula C17H16N2O6 B13827322 Z-beta-Ala-ONp

Z-beta-Ala-ONp

Cat. No.: B13827322
M. Wt: 344.32 g/mol
InChI Key: FOWQACOHHLSFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is commonly used in peptide synthesis and has a molecular weight of 344.32 g/mol . This compound is characterized by its white to off-white crystalline appearance and is often utilized in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-beta-Ala-ONp can be synthesized through the reaction of 4-nitrophenol with carbobenzyloxy-beta-alanine. The reaction typically involves the use of dicyclohexyl-carbodiimide as a coupling agent in ethyl acetate as the solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves large-scale reactors and precise control of reaction parameters to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Z-beta-Ala-ONp undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and 4-nitrophenol.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Substitution: Common reagents include nucleophiles such as amines or thiols, which react with the nitrophenyl ester under mild conditions.

Major Products Formed

    Hydrolysis: Beta-alanine and 4-nitrophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Z-beta-Ala-ONp is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Z-beta-Ala-ONp involves its hydrolysis to release beta-alanine and 4-nitrophenol. Beta-alanine is a naturally occurring beta-amino acid that plays a role in various metabolic pathways. The nitrophenyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    Z-Ala-ONp: Similar in structure but with an alanine residue instead of beta-alanine.

    Para-nitrophenol esters: Compounds like para-nitrophenyl acetate, which also contain the nitrophenyl ester functional group.

Uniqueness

Z-beta-Ala-ONp is unique due to the presence of the beta-alanine moiety, which imparts distinct biochemical properties compared to other nitrophenyl esters. This uniqueness makes it particularly valuable in peptide synthesis and biochemical research .

Properties

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)ethyl 4-nitrobenzoate

InChI

InChI=1S/C17H16N2O6/c20-16(14-6-8-15(9-7-14)19(22)23)24-11-10-18-17(21)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21)

InChI Key

FOWQACOHHLSFGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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